Product packaging for 3-(Bromomethyl)-2,4,6-trichloropyridine(Cat. No.:)

3-(Bromomethyl)-2,4,6-trichloropyridine

Cat. No.: B13012364
M. Wt: 275.4 g/mol
InChI Key: LTZVXFYHBMJKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Bromomethyl)-2,4,6-trichloropyridine is a useful research compound. Its molecular formula is C6H3BrCl3N and its molecular weight is 275.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrCl3N B13012364 3-(Bromomethyl)-2,4,6-trichloropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrCl3N

Molecular Weight

275.4 g/mol

IUPAC Name

3-(bromomethyl)-2,4,6-trichloropyridine

InChI

InChI=1S/C6H3BrCl3N/c7-2-3-4(8)1-5(9)11-6(3)10/h1H,2H2

InChI Key

LTZVXFYHBMJKPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)CBr)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Bromomethyl 2,4,6 Trichloropyridine and Its Precursors

Retrosynthetic Analysis of 3-(Bromomethyl)-2,4,6-trichloropyridine

Retrosynthetic analysis is a technique for planning a chemical synthesis that starts with the final product and works backward to identify simpler, commercially available starting materials. For this compound, the analysis begins by disconnecting the most reactive group.

The primary disconnection involves the carbon-bromine bond of the bromomethyl moiety. This is a logical first step as benzylic-type bromides are often prepared from the corresponding methyl group via free-radical bromination. This disconnection leads to the precursor 3-methyl-2,4,6-trichloropyridine .

The next stage of the analysis focuses on the polychlorinated pyridine (B92270) core. The three chloro substituents can be disconnected, leading back to a much simpler and more readily available starting material, 3-methylpyridine (also known as 3-picoline). The synthesis, therefore, hinges on the effective chlorination of 3-picoline to achieve the desired 2,4,6-trichloro substitution pattern, followed by the selective bromination of the methyl group.

Precursor Synthesis: Advanced Chlorination Techniques for Polychlorinated Pyridines

The synthesis of the key precursors for this compound relies on advanced chlorination methods to install chlorine atoms at specific positions on the pyridine ring. The primary intermediate of interest is 2,4,6-trichloropyridine, which serves as a structural analogue, and more directly, 3-methyl-2,4,6-trichloropyridine.

Synthetic Pathways to 2,4,6-Trichloropyridine from Pyridine Derivatives

2,4,6-Trichloropyridine is a significant organic synthesis intermediate. google.com Its synthesis is primarily achieved through two major routes starting from pyridine or its derivatives. google.com

The direct chlorination of pyridine is one method to produce chlorinated pyridines. However, this approach generally suffers from low selectivity for 2,4,6-trichloropyridine, leading to low yields of the desired product. google.com The reaction often produces a mixture of various chlorinated isomers, making it unsuitable for efficient industrial production where high purity of a specific isomer is required. google.com

A more efficient and selective method for synthesizing 2,4,6-trichloropyridine involves a two-step oxidation-chlorination process starting from 2,6-dichloropyridine. google.com This route provides higher yields and purity compared to direct chlorination. google.com Traditional oxidation-chlorination processes were often inefficient due to incomplete oxidation of the 2,6-dichloropyridine, resulting in yields of only about 60%. google.com

An improved method involves the N-oxidation of 2,6-dichloropyridine, followed by a chlorination step. google.com In this process, 2,6-dichloropyridine is reacted with an oxidant like hydrogen peroxide in a solvent such as trifluoroacetic acid, in the presence of a catalyst (e.g., molybdenum oxide or aluminum oxide), to form 2,6-dichloropyridine N-oxide. google.com This intermediate is then reacted with a chlorinating agent, such as phosphorus oxychloride, under reflux conditions to yield 2,4,6-trichloropyridine. google.com This enhanced method demonstrates high selectivity and can achieve a total yield of over 75% with product purity exceeding 98%, making it suitable for industrial-scale production. google.com

Table 1: Reaction Conditions for the Synthesis of 2,4,6-Trichloropyridine via Oxidation-Chlorination of 2,6-Dichloropyridine google.com
StepReactantsCatalystSolventTemperatureReaction TimeIntermediate/Product
1. N-Oxidation2,6-Dichloropyridine, 30% H₂O₂Molybdenum oxide or Aluminum oxideTrifluoroacetic acid85 °C3-5 hours2,6-Dichloropyridine N-oxide
2. Chlorination2,6-Dichloropyridine N-oxide, Phosphorus oxychlorideN/AN/A (reactant as solvent)Reflux4-6 hours2,4,6-Trichloropyridine

Selective Chlorination Strategies towards Key Intermediates

Achieving the specific 3-methyl-2,4,6-trichloropyridine intermediate requires selective chlorination of 3-picoline. The chlorination of alkylpyridines is complex, as reactions can occur on both the pyridine ring and the alkyl side chain. Vapor-phase chlorination of 3-methylpyridine at temperatures between 250°C and 400°C can yield products with a single chlorine atom on the ring and two or three chlorine atoms on the methyl group. google.com Controlling the reaction conditions, such as temperature and molar ratio of reactants, is crucial for directing the selectivity of the chlorination process. For instance, varying the temperature can influence whether chlorination occurs on the ring or the side chain. googleapis.com

Introduction of the Bromomethyl Moiety: Regioselective Bromomethylation Strategies

The final step in the synthesis is the introduction of the bromomethyl group. This is accomplished through a regioselective bromination of the methyl group of the 3-methyl-2,4,6-trichloropyridine precursor. The position of the methyl group, being adjacent to the aromatic pyridine ring, is analogous to a benzylic position, making it susceptible to free-radical halogenation.

The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS). daneshyari.comorganic-chemistry.org NBS is a convenient and highly selective source of bromine for free-radical substitutions. daneshyari.commasterorganicchemistry.com The reaction, often referred to as a Wohl-Ziegler bromination, is carried out by refluxing the substrate with NBS in a non-polar solvent like carbon tetrachloride (CCl₄). daneshyari.com The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiation by UV light. daneshyari.com

NBS is particularly advantageous because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the desired radical substitution on the methyl group while minimizing competitive electrophilic addition reactions to the aromatic ring. masterorganicchemistry.comyoutube.comchemistrysteps.com The mechanism involves the homolytic cleavage of the N-Br bond in NBS to initiate a radical chain reaction, leading to the selective abstraction of a hydrogen atom from the methyl group to form a stabilized radical, which then reacts to form the final this compound product. chemistrysteps.com

Radical Bromination Approaches for Methylated Pyridine Intermediates

The conversion of 2,4,6-trichloro-3-methylpyridine to this compound is effectively achieved through a free radical bromination reaction. This method targets the "benzylic" C-H bonds of the methyl group, which are weaker and more susceptible to radical abstraction than the sp²-hybridized C-H bonds of the aromatic pyridine ring. The most common and effective reagent for this transformation is N-Bromosuccinimide (NBS).

The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or by irradiation with UV light. The process follows a standard radical chain mechanism:

Initiation: The radical initiator decomposes to form initial radicals. These radicals then react with NBS or trace amounts of HBr to generate a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2,4,6-trichloro-3-methylpyridine. This forms a resonance-stabilized benzylic-type radical and a molecule of hydrogen bromide (HBr). This radical then reacts with a bromine source (either NBS or Br₂ generated in situ) to form the desired product, this compound, and a new bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

The use of NBS is advantageous as it maintains a low, constant concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which helps to suppress competitive electrophilic aromatic substitution on the pyridine ring.

Table 1: Reagents and Initiators for Radical Bromination

Reagent Initiator Role
N-Bromosuccinimide (NBS) Benzoyl Peroxide, AIBN, UV Light Provides a low-concentration source of bromine radicals for selective side-chain halogenation.
Carbon Tetrachloride (CCl₄) - Traditional solvent (largely phased out due to toxicity).
Acetonitrile - Alternative solvent for bromination reactions. researchgate.net

Bromination of Pyridine Derivatives using Hydrobromic Acid Systems

While radical bromination with NBS is the standard for side-chain halogenation, systems involving hydrobromic acid (HBr) have also been explored, primarily for ring halogenation. However, an HBr-based system can be adapted for bromination by using it in conjunction with an oxidizing agent, such as hydrogen peroxide (H₂O₂). This combination generates molecular bromine (Br₂) in situ. manac-inc.co.jpgoogle.com

The reaction is as follows: 2 HBr + H₂O₂ → Br₂ + 2 H₂O

Once Br₂ is generated, the reaction pathway depends on the conditions. In the presence of a radical initiator like UV light, the Br₂ can undergo homolytic cleavage to initiate a free radical side-chain bromination, similar to the NBS method. Conversely, in the absence of radical initiators and often in the presence of a Lewis acid, the Br₂ will react via an electrophilic substitution mechanism, leading to bromination of the aromatic ring. manac-inc.co.jp Therefore, while HBr is not a direct agent for radical side-chain bromination, HBr/oxidant systems provide an alternative route to generate the necessary brominating agent in situ. This approach is considered a "greener" alternative as it avoids the use of halogenated solvents and the byproducts are simply water. manac-inc.co.jp

Another application of HBr is in nucleophilic substitution reactions. For instance, a hydroxyl group on a side chain, as in (2,4,6-trichloropyridin-3-yl)methanol, could be converted to the corresponding bromide using concentrated HBr, typically at elevated temperatures.

Control of Regioselectivity and Yield in Bromomethylation Processes

Achieving high yield and regioselectivity in the synthesis of this compound requires careful control over reaction conditions to favor the desired side-chain bromination over competing ring bromination. The key factors influencing the outcome are the choice of brominating agent, the presence or absence of radical initiators, the solvent, and temperature.

Side-Chain Bromination (Radical Pathway): This is favored by using N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (though safer alternatives are now preferred). The reaction requires the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light. These conditions generate bromine radicals that selectively abstract the weaker benzylic-type hydrogens from the methyl group.

Ring Bromination (Electrophilic Pathway): This pathway is favored when using molecular bromine (Br₂), often in the presence of a Lewis acid catalyst or a strong protic acid like oleum. These conditions enhance the electrophilicity of bromine, promoting attack on the electron density of the pyridine ring.

The clear distinction between the required conditions for each pathway allows for a high degree of control. For the synthesis of this compound, the exclusive use of radical conditions is paramount. The presence of water can sometimes influence reaction rates and product distribution in NBS brominations. researchgate.net

Table 2: Conditions for Selective Bromination of 2,4,6-trichloro-3-methylpyridine

Desired Product Reaction Type Reagents Conditions
This compound Radical Side-Chain Bromination NBS, Radical Initiator (AIBN/BPO) Non-polar solvent, Heat/UV light
3-Methyl-5-bromo-2,4,6-trichloropyridine Electrophilic Ring Bromination Br₂, Lewis Acid Dark, polar solvent

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a linear sequence rather than a complex convergent or divergent strategy, owing to its relatively simple structure.

A linear synthesis is the most common approach, where the precursor, 2,4,6-trichloro-3-methylpyridine, is first synthesized and then subjected to bromination. The synthesis of the precursor often starts from 3-methylpyridine (3-picoline), which undergoes direct chlorination under harsh conditions to install the three chlorine atoms on the pyridine ring. The final step is the selective radical bromination of the methyl group as described previously.

A convergent synthesis involves preparing different fragments of a target molecule separately before joining them in the final steps. For a small molecule like this compound, this approach is not practical.

A divergent synthesis approach, however, can be envisioned starting from the key intermediate, 2,4,6-trichloro-3-methylpyridine. This common precursor could be used to generate a library of 3-substituted-2,4,6-trichloropyridines.

Path A (Bromination): Radical bromination yields this compound.

Path B (Oxidation): Oxidation of the methyl group would yield 2,4,6-trichloronicotinic acid.

Path C (Further Halogenation): Under more forcing radical conditions, di- and tri-bromination of the methyl group could potentially be achieved.

In this context, the synthesis of this compound represents one branch of a potential divergent strategy originating from 2,4,6-trichloro-3-methylpyridine.

Development of Sustainable Synthetic Routes for Halogenated Pyridines

The development of sustainable or "green" synthetic routes for halogenated pyridines aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency. Key strategies applicable to the synthesis of compounds like this compound include:

Use of Greener Solvents: Traditional solvents for bromination, such as carbon tetrachloride, are toxic and environmentally harmful. Research focuses on replacing them with more benign alternatives like acetonitrile, or even performing reactions in aqueous media or under solvent-free conditions.

Alternative Reagents and Catalysts: The H₂O₂-HBr system is an example of a greener approach to generating bromine in situ, with water as the only stoichiometric byproduct. manac-inc.co.jp This avoids the handling and waste associated with reagents like NBS.

Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. Similarly, photochemical methods that use visible light instead of UV lamps offer a more energy-efficient way to initiate radical reactions.

Applying these principles to the synthesis of this compound would involve replacing chlorinated solvents, exploring catalytic radical initiation methods, and optimizing energy inputs to create a more environmentally responsible manufacturing process.

Mechanistic Investigations of Chemical Transformations Involving 3 Bromomethyl 2,4,6 Trichloropyridine

Reactivity of the Bromomethyl Group: Nucleophilic Substitution and Elimination Reactions

The 3-(bromomethyl)-2,4,6-trichloropyridine molecule possesses two distinct reactive domains: the bromomethyl group and the chlorinated pyridine (B92270) ring. The bromomethyl group, being structurally analogous to a benzylic halide, is highly susceptible to nucleophilic substitution reactions. This reactivity is governed by a combination of electronic activation from the pyridine ring and steric hindrance from adjacent substituents.

The displacement of the bromide leaving group from the methylene carbon proceeds primarily through a bimolecular nucleophilic substitution (S(_N)2) mechanism. libretexts.orgcureffi.org This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the carbon-bromine bond breaks. libretexts.orgslideshare.net The reaction rate is therefore dependent on the concentrations of both the substrate, this compound, and the attacking nucleophile. cureffi.orgslideshare.net

Rate = k[Substrate][Nucleophile]

While specific kinetic and thermodynamic parameters for this compound are not extensively documented in publicly available literature, the kinetics can be understood from general principles of S(_N)2 reactions. The reaction profile involves a single transition state, and the formation of the new nucleophile-carbon bond occurs with an inversion of stereochemistry at the carbon center. slideshare.netyoutube.com The presence of the pyridine ring, which can stabilize the transition state through its π-system, generally leads to faster reaction rates compared to non-aromatic alkyl halides. cureffi.orgyoutube.com

The reactivity of the bromomethyl group is significantly influenced by both electronic and steric factors imposed by the 2,4,6-trichloropyridine ring.

Electronic Effects: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. uoanbar.edu.iq This electron-withdrawing effect is intensified by the presence of three additional strongly electron-withdrawing chlorine atoms. This cumulative effect makes the methylene carbon of the bromomethyl group highly electrophilic, or electron-poor, thereby activating it for attack by nucleophiles. Substrates with electron-withdrawing groups are known to be more favorable for S(_N)2 reactions. cureffi.org

Steric Effects: The S(_N)2 mechanism requires the nucleophile to approach the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack". youtube.com In this compound, the chlorine atom at the C2 position is in close proximity to the bromomethyl group at the C3 position. This ortho-substituent creates significant steric hindrance, physically obstructing the path of the incoming nucleophile. youtube.comnih.gov Increased steric crowding around the reaction center is known to dramatically decrease the rate of S(_N)2 reactions. youtube.comnih.gov Therefore, while the electronic effects strongly favor a rapid substitution, the steric hindrance from the C2-chloro group provides a competing effect that slows the reaction rate.

Transformations Involving the Pyridine Ring Halogens

The chlorine atoms on the pyridine ring are susceptible to removal and replacement through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds but are challenging with chloro-pyridines due to the strength of the C-Cl bond. researchgate.net

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming a Palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron for Suzuki, organotin for Stille, organomagnesium for Kumada, or organosilicon for Hiyama) is transferred to the palladium center, displacing the halide. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

Suzuki Reaction: Employs organoboron compounds (like boronic acids) and requires a base for activation. organic-chemistry.org

Stille Reaction: Uses organotin (stannane) reagents. A key advantage is the tolerance of many functional groups, though tin compounds are toxic. organic-chemistry.orgnih.gov

Kumada Coupling: Utilizes organomagnesium reagents (Grignard reagents). It is one of the earliest cross-coupling methods. wikipedia.orgorganic-chemistry.org

Hiyama Coupling: Involves organosilicon compounds, which are less toxic and more stable than many other organometallic reagents, and requires an activating agent like a fluoride source or a base. organic-chemistry.orgnih.gov

In polychlorinated pyridines, the different chlorine atoms exhibit different reactivities. For substrates like trichloropyridines, cross-coupling reactions typically occur preferentially at the positions adjacent to the ring nitrogen (C2 and C6). researchgate.net This is because the strong electron-withdrawing nature of the nitrogen atom makes the adjacent carbons the most electrophilic sites on the ring, facilitating the initial oxidative addition step. uoanbar.edu.iq

However, this inherent regioselectivity can be overturned. Research on 2,4-dichloropyridines has demonstrated that the reaction site can be controlled by the choice of catalyst ligand. While conventional catalysts favor reaction at the C2 position, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can selectively promote cross-coupling at the C4 position. nih.gov The bulky ligand is thought to block access to the more sterically accessible C2 position, forcing the catalytic complex to react at the more hindered but electronically viable C4 position. This ligand-controlled selectivity allows for the synthesis of isomers that are otherwise difficult to access. nih.gov

Table 1: Ligand-Controlled Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridine This table is based on data for 2,4-dichloropyridine as a model system to illustrate the principles of regioselectivity applicable to polychlorinated pyridines.

Aryl chlorides are notoriously challenging substrates for palladium-catalyzed cross-coupling because the high strength of the carbon-chlorine bond makes the oxidative addition step difficult. researchgate.net This is particularly true for electron-deficient heteroaryl chlorides like 2,4,6-trichloropyridine. Overcoming this challenge requires specialized catalyst systems.

Modern catalyst design focuses on using ligands that are both bulky and electron-rich. researchgate.net

Bulky Ligands: Large, sterically demanding ligands promote the formation of highly reactive, low-coordinate palladium species, which are necessary for the oxidative addition to the strong C-Cl bond to occur.

Electron-Rich Ligands: Ligands that donate significant electron density to the palladium center increase its reactivity in the oxidative addition step.

Two major classes of ligands have proven highly effective:

N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and SIPr form very strong bonds to palladium and are highly electron-donating. Catalysts like Pd(PEPPSI)(IPr) have been shown to be effective for C4-selective Suzuki coupling of dichloropyridines. nih.gov

Bulky Phosphines: Biarylphosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are another class of highly effective ligands for coupling challenging aryl chlorides. nih.govacs.org These ligands combine steric bulk with strong electron-donating properties to facilitate the difficult oxidative addition step.

The development of these advanced catalyst systems has significantly expanded the scope of cross-coupling reactions to include previously unreactive or poorly reactive substrates like polychlorinated pyridines. researchgate.net

Nucleophilic Aromatic Substitution on Polychlorinated Pyridine Rings

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern that is further enhanced by the presence of multiple electron-withdrawing chlorine atoms. In this compound, the chlorine atoms at the 2, 4, and 6-positions significantly activate the ring towards nucleophilic attack.

The mechanism of SNAr on this substrate typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing substituents and the ring nitrogen. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring.

The regioselectivity of nucleophilic attack is governed by the relative stability of the possible Meisenheimer complexes. For polychlorinated pyridines, attack is generally favored at the 2- and 4-positions due to the effective stabilization of the negative charge by the adjacent nitrogen atom through resonance. researchgate.netchempanda.com The 3-(bromomethyl) group, being in a meta-position relative to the leaving groups at C2 and C4, is expected to have a minor electronic influence on the substitution at these positions but may exert some steric hindrance.

Position of AttackExpected Relative ReactivityRationale for Reactivity
C-2HighStrong activation by the adjacent ring nitrogen and chloro substituents.
C-4HighStrong activation by the para-positioned ring nitrogen and flanking chloro substituents.
C-6ModerateActivation by the ortho-positioned ring nitrogen and adjacent chloro substituent.

This table provides a qualitative prediction of reactivity based on established principles of nucleophilic aromatic substitution on pyridine systems.

Detailed research findings on analogous systems, such as the reaction of 2-chloropyridine derivatives with various nucleophiles, have shown that the reaction rate is significantly influenced by the electron-withdrawing strength of other substituents on the ring. researchgate.net For this compound, this implies that the substitution reactions would be facile and could potentially be controlled to achieve selective mono-, di-, or tri-substitution depending on the reaction conditions and the nucleophile used.

Selective Hydrogenation and Dechlorination Studies

The selective hydrogenation and dechlorination of polychlorinated pyridines are crucial transformations for the synthesis of partially chlorinated derivatives, which are valuable intermediates in medicinal and agricultural chemistry. For this compound, these reactions present a challenge in chemoselectivity due to the presence of multiple reactive sites: the three C-Cl bonds and the C-Br bond.

Catalytic hydrogenation is a common method for dechlorination. The choice of catalyst, solvent, and reaction conditions plays a critical role in determining the selectivity of the process. For instance, palladium-based catalysts are often employed for the hydrogenolysis of C-Cl bonds. The selectivity of dechlorination at the 2, 4, and 6-positions can be influenced by steric and electronic factors. Generally, dechlorination is more facile at the 4-position, followed by the 2- and 6-positions.

The bromomethyl group is also susceptible to hydrogenolysis, which would lead to the formation of a methyl group at the 3-position. The relative reactivity of the C-Br and C-Cl bonds under hydrogenation conditions is an important consideration. Typically, the C-Br bond is more readily cleaved than the C-Cl bond.

Reaction TypePotential ProductsRemarks
Selective DechlorinationDichlorobromomethylpyridines, MonochlorobromomethylpyridinesThe regioselectivity depends on the catalyst and reaction conditions.
Debromination2,4,6-trichloro-3-methylpyridineThe C-Br bond is generally more labile than C-Cl bonds.
Complete Hydrogenolysis3-methylpyridineAll halogen substituents are removed.

This table illustrates the potential products from the hydrogenation/dechlorination of this compound.

Studies on related polychlorinated pyridines have demonstrated that the use of specific catalytic systems can achieve high selectivity. For example, the selective dechlorination of 2,3,5,6-tetrachloropyridine to 2,3,5-trichloropyridine has been achieved using zinc in the presence of a phase transfer catalyst.

Exploration of Radical Pathways and Organometallic Intermediates from Bromomethylated Pyridines

The bromomethyl group in this compound is a key functional handle for initiating radical reactions. Homolytic cleavage of the C-Br bond can be induced by radical initiators (e.g., AIBN) or photochemically to generate a pyridylmethyl radical. This radical can then participate in a variety of transformations, including additions to alkenes and alkynes, and atom transfer reactions. libretexts.org

The stability of the generated radical and the subsequent reaction pathways are influenced by the electronic nature of the polychlorinated pyridine ring. The electron-withdrawing chlorine atoms can affect the stability and reactivity of the radical intermediate.

Organometallic intermediates can also be generated from this compound. For instance, reaction with magnesium or lithium can lead to the formation of a Grignard or organolithium reagent at the bromomethyl position. These organometallic species are potent nucleophiles and can be used to form new carbon-carbon bonds by reacting with various electrophiles.

Furthermore, the chloro-substituents on the pyridine ring can undergo oxidative addition with transition metal complexes to form organometallic intermediates. These intermediates are pivotal in cross-coupling reactions such as Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide range of substituents onto the pyridine core. rsc.org The relative reactivity of the different chlorine atoms in forming these organometallic intermediates would again depend on their position on the ring.

Intermediate TypeMethod of GenerationPotential Subsequent Reactions
Pyridylmethyl RadicalRadical initiator (AIBN), UV lightAddition to multiple bonds, Atom transfer
Grignard/OrganolithiumMg, LiReaction with electrophiles (aldehydes, ketones, etc.)
Transition Metal ComplexOxidative addition with Pd, Ni, etc.Cross-coupling reactions (Suzuki, Stille, Heck)

This table summarizes the types of reactive intermediates that can be generated from this compound and their potential applications.

Acid-Base Properties and Nucleophilicity Studies of Substituted Pyridine Derivatives

The acid-base properties of pyridine derivatives are fundamentally linked to the availability of the lone pair of electrons on the nitrogen atom. In this compound, the presence of three strongly electron-withdrawing chlorine atoms significantly reduces the electron density on the pyridine ring and, consequently, on the nitrogen atom. This inductive effect makes the nitrogen lone pair less available for protonation, thereby decreasing the basicity of the molecule compared to unsubstituted pyridine.

The pKa of the conjugate acid of pyridine is approximately 5.2. For this compound, the pKa is expected to be substantially lower, reflecting its reduced basicity.

Conversely, the nucleophilicity of the pyridine nitrogen in this compound is also diminished due to the electron-withdrawing nature of the chloro substituents. This has important implications for reactions where the pyridine nitrogen acts as a nucleophile, such as in quaternization reactions.

The substituents also influence the acidity of the protons on the pyridine ring and the bromomethyl group. The electron-withdrawing environment can enhance the acidity of the remaining ring proton and the methylene protons of the bromomethyl group, making them more susceptible to deprotonation by a strong base.

PropertyInfluence of SubstituentsExpected Trend
Basicity (pKa of conjugate acid)Electron-withdrawing chloro groupsSignificantly lower than pyridine
Nucleophilicity of NitrogenElectron-withdrawing chloro groupsSignificantly lower than pyridine
Acidity of Ring ProtonElectron-withdrawing chloro groupsHigher than pyridine
Acidity of Bromomethyl ProtonsInductive effect of bromine and the pyridine ringHigher than a typical alkyl bromide

This table outlines the expected influence of the substituents on the acid-base and nucleophilic properties of this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Bromomethyl 2,4,6 Trichloropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (1D) and two-dimensional (2D) NMR data provides definitive evidence for the precise arrangement of atoms.

The ¹H NMR spectrum of 3-(Bromomethyl)-2,4,6-trichloropyridine is characterized by its simplicity, which is a direct consequence of the molecule's symmetry and substitution pattern. The spectrum is expected to show two distinct signals. The proton on the C-5 position of the pyridine (B92270) ring appears as a singlet, as it has no adjacent protons for spin-spin coupling. Its chemical shift is anticipated in the downfield region due to the deshielding effects of the electronegative chlorine atoms and the nitrogen atom in the aromatic ring. The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and also appear as a singlet, with a chemical shift characteristic of a methylene group attached to both an aromatic ring and an electronegative bromine atom.

The proton-decoupled ¹³C NMR spectrum provides information on the carbon environment. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the bromomethyl substituent. The chemical shifts of the ring carbons are significantly influenced by the attached chlorine atoms and the nitrogen atom, generally appearing at lower field. The C-2, C-4, and C-6 carbons, being directly bonded to chlorine, are expected to be the most deshielded. The signal for the bromomethyl carbon (-CH₂Br) is expected in the aliphatic region but is shifted downfield by the bromine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

Atom ¹H NMR ¹³C NMR
H-5~7.60 (s, 1H)-
-CH₂Br~4.65 (s, 2H)-
C-2-~154.0
C-3-~142.0
C-4-~152.0
C-5-~125.0
C-6-~153.0
-CH₂Br-~28.0

While 1D NMR spectra suggest the structure, 2D NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY spectrum would be exceptionally simple. Due to the absence of proton-proton (H-H) scalar coupling, no cross-peaks would be observed. This lack of correlation confirms the isolated nature of the H-5 and -CH₂Br proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show two essential cross-peaks: one connecting the proton signal at ~7.60 ppm to the carbon signal of C-5 (~125.0 ppm), and another connecting the methylene proton signal at ~4.65 ppm to the bromomethyl carbon signal at ~28.0 ppm. This unequivocally links the respective proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals longer-range correlations (typically over two to three bonds) between protons and carbons, thereby mapping the molecular skeleton. For this molecule, the key expected HMBC correlations would be:

A correlation between the methylene protons (-CH₂Br, ~4.65 ppm) and the ring carbons C-2, C-3, and C-4. The strong correlation to C-3 would be definitive proof of the bromomethyl group's position.

Correlations from the H-5 proton (~7.60 ppm) to the ring carbons C-3, C-4, and C-6. These correlations confirm the position of the sole ring proton and its relationship to the surrounding substituted carbons.

Together, these 2D NMR techniques provide an unambiguous assignment of the entire molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its functional groups. The key vibrational modes include C-H stretching from the methylene group, C-Cl stretching, C-Br stretching, and various pyridine ring stretching and bending modes. The aromatic C-H stretching band, typically prominent in many aromatic compounds, is absent for the ring itself, as there is only one C-H bond.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
C-H Stretch (Methylene)2960 - 2850Symmetric and asymmetric stretching of the -CH₂- group.
C=N and C=C Ring Stretch1600 - 1400Aromatic ring stretching vibrations, characteristic of the pyridine core. Multiple bands are expected.
CH₂ Bend (Scissoring)1470 - 1440Bending vibration of the methylene group.
C-Cl Stretch850 - 550Strong absorptions corresponding to the stretching of the three carbon-chlorine bonds. May appear as a complex set of bands.
C-Br Stretch650 - 510Stretching vibration of the carbon-bromine bond. This may overlap with C-Cl absorptions.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights from its fragmentation patterns under ionization.

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₆H₂BrCl₃N.

Calculated Exact Mass: The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N), is 292.8304 Da .

HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), confirming the elemental composition.

A key feature in the low-resolution mass spectrum is the highly complex and characteristic isotopic pattern of the molecular ion peak. This pattern arises from the natural abundance of bromine isotopes (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). The presence of one bromine and three chlorine atoms results in a distinctive cluster of peaks (M, M+2, M+4, M+6, M+8) whose relative intensities can be predicted statistically, providing immediate evidence for the number of halogen atoms.

The fragmentation pattern upon electron ionization would likely involve the following primary pathways:

Loss of a bromine radical (·Br): This would lead to a fragment ion [M-Br]⁺. This is often a favorable fragmentation pathway.

Alpha-cleavage (loss of ·CH₂Br): Fission of the bond between the ring and the bromomethyl group would result in a 2,4,6-trichloropyridinium cation.

Loss of a chlorine radical (·Cl): Elimination of one of the chlorine atoms would produce a [M-Cl]⁺ fragment ion.

Analysis of these fragments further corroborates the proposed molecular structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound are dictated by the electronic transitions within the pyridine ring, influenced by its substituents.

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of pyridine exhibits characteristic absorption bands arising from π-π* and n-π* electronic transitions. libretexts.orgresearchgate.net For this compound, the presence of chloro and bromomethyl substituents is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted pyridine. This is due to the electronic effects of the halogen and alkyl halide groups on the pyridine ring's electronic structure. The UV spectrum of pyridine shows absorption maxima around 254 nm. researchgate.net It is anticipated that the absorption maxima for this compound would be shifted to a slightly longer wavelength.

Compound Expected λmax (nm) Transition Type
This compound~260 - 280π-π
This compound~320 - 340n-π

Fluorescence Spectroscopy

Fluorescence in pyridine derivatives is often weak but can be influenced by substituents. mdpi.com The fluorescence emission of this compound, if any, would likely be observed at a longer wavelength than its absorption, in accordance with Stokes shift. The presence of heavy atoms like chlorine and bromine can, however, lead to quenching of fluorescence through intersystem crossing. The specific emission wavelengths and quantum yield would be highly dependent on the solvent environment and the precise electronic structure of the molecule.

Parameter Expected Characteristic
Emission Wavelength (λem)> Absorption Wavelength (λabs)
Quantum YieldLikely low due to halogen quenching
Stokes ShiftExpected to be in the typical range for organic fluorophores

X-ray Crystallography for Solid-State Structural Determination

The solid-state structure of this compound, as would be determined by X-ray crystallography, is anticipated to be influenced by the steric and electronic nature of its substituents. While a specific crystal structure for this compound is not publicly available, analysis of related halogenated pyridine structures provides insight into its likely packing and intermolecular interactions. acs.orgmdpi.com

Molecular Geometry

The pyridine ring is expected to be largely planar. The bond lengths and angles will be influenced by the presence of the electron-withdrawing chloro groups and the bromomethyl group. For instance, the C-Cl and C-Br bond lengths will be consistent with those observed in other halogenated aromatic compounds.

Crystal Packing and Intermolecular Interactions

Structural Feature Expected Characteristic
Pyridine RingPlanar
C-Cl Bond Length~1.74 Å
C-Br Bond Length~1.94 Å
Intermolecular InteractionsVan der Waals forces, dipole-dipole interactions, halogen bonding

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (GC, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring its synthesis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. proquest.com A non-polar or medium-polarity capillary column would likely be effective for its separation. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a more selective detector like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) for higher sensitivity and specificity, particularly given the halogenated nature of the compound. nih.gov

GC Parameter Suggested Condition
ColumnNon-polar (e.g., DB-5) or medium-polarity (e.g., DB-17) capillary column
Injection Temperature250 °C
Oven ProgramTemperature gradient from ~100 °C to 280 °C
DetectorFID, ECD, or MS

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would be appropriate. mdpi.com A C18 or C8 stationary phase would provide good retention and separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector set at one of the absorption maxima of the compound. researchgate.netresearchgate.net

HPLC Parameter Suggested Condition
ColumnReversed-phase C18 or C8
Mobile PhaseAcetonitrile/water or Methanol/water gradient
Flow Rate1.0 mL/min
DetectionUV at λmax (~260-280 nm)

Computational Chemistry and Theoretical Modeling of 3 Bromomethyl 2,4,6 Trichloropyridine

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to determine the ground-state properties of 3-(Bromomethyl)-2,4,6-trichloropyridine, such as its most stable three-dimensional arrangement and the distribution of its electrons.

Theoretical calculations are crucial for determining the optimized molecular geometry of this compound. These computations explore the potential energy surface of the molecule to find the lowest energy conformation. The analysis typically involves the optimization of bond lengths, bond angles, and dihedral angles. For the bromomethyl group, its rotational orientation relative to the pyridine (B92270) ring is a key conformational variable. Different starting geometries are often used to ensure the global minimum on the potential energy surface is located, revealing the most stable spatial arrangement of the atoms.

No specific experimental or theoretical geometric parameters for this compound were found in the public domain.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap implies higher reactivity. For this compound, the HOMO is expected to be localized on the pyridine ring and the bromine atom, while the LUMO is likely distributed over the electron-deficient chlorinated pyridine ring.

Specific HOMO, LUMO, and energy gap values from computational studies on this compound are not publicly available.

Prediction of Spectroscopic Properties through Theoretical Calculations

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can gain a deeper understanding of the experimental data and assign spectral features to specific molecular motions or electronic transitions.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method provides theoretical predictions of ¹H and ¹³C NMR spectra, which can be compared with experimental results to confirm the molecular structure. The calculations would predict the chemical shifts for the single aromatic proton and the methylene protons of the bromomethyl group, as well as for the carbon atoms in the pyridine ring and the bromomethyl substituent.

No computationally simulated NMR data for this compound is available in published literature.

Theoretical vibrational analysis, based on DFT calculations, can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, one can assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of C-C, C-N, C-Cl, C-Br, and C-H bonds. This provides a detailed picture of the molecule's vibrational dynamics.

No specific theoretical vibrational frequencies for this compound have been reported in scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. It provides information about the electronic transitions between molecular orbitals upon absorption of light. The calculations yield the excitation energies and oscillator strengths for the lowest-energy electronic transitions, which correspond to the absorption maxima (λmax) in the experimental UV-Vis spectrum. For this compound, these transitions are expected to be of the π → π* and n → π* type, characteristic of heteroaromatic compounds.

There are no publicly available TD-DFT computational results for the UV-Vis spectrum of this compound.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for mapping out the intricate step-by-step processes of chemical reactions. numberanalytics.comresearchgate.net By modeling the interactions between molecules at an atomic level, researchers can gain insights that are often difficult to obtain through experimental means alone. numberanalytics.com

For this compound, a molecule with multiple reactive sites, computational methods can clarify its reaction mechanisms, particularly in nucleophilic substitution reactions where the bromide ion is a good leaving group.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). smu.edu Locating this TS on the potential energy surface is a primary goal of computational reaction mechanism studies. youtube.comresearchgate.net Methods like Density Functional Theory (DFT) are commonly employed to calculate the geometries and energies of reactants, products, and the transition state. numberanalytics.comberkeley.edu

A key characteristic of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—the path of the chemical transformation. berkeley.eduscm.com Once the TS is identified, the Intrinsic Reaction Coordinate (IRC) can be calculated to confirm that the transition state correctly connects the desired reactants and products. smu.edu

For this compound, a hypothetical SN2 reaction with a nucleophile (e.g., hydroxide) would be modeled as follows:

Step 1: Optimize the geometries of the reactants (this compound and the nucleophile) and the products.

Step 2: Propose an initial guess for the transition state structure.

Step 3: Perform a transition state search calculation. youtube.com

Step 4: Conduct a frequency calculation on the optimized TS to verify the single imaginary frequency. scm.com

Step 5: Run an IRC calculation to map the reaction pathway from the TS to the reactants and products.

The resulting energy profile would reveal the activation energy, providing crucial information about the reaction kinetics.

Table 1: Illustrative Energy Profile for a Hypothetical SN2 Reaction

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+20.5
Products-15.2

This table presents hypothetical data for illustrative purposes.

Regioselectivity refers to the preference of a reaction to occur at one position over another. numberanalytics.com In this compound, a nucleophile could potentially attack the bromomethyl group or one of the chlorinated positions on the pyridine ring. Computational tools can predict the most likely site of attack by comparing the activation energies for each possible reaction pathway. rsc.orgrsc.orgnih.gov The pathway with the lower activation energy will be the kinetically favored one.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be analyzed. While the bromomethyl carbon is not a stereocenter itself, reactions at this site could potentially create one. Computational modeling can compare the transition state energies leading to different stereoisomers to predict the stereochemical outcome.

For instance, analyzing the reaction with a chiral nucleophile would involve calculating the energies of the transition states leading to the (R) and (S) products. A significant energy difference would imply a high degree of stereoselectivity.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Nucleophilicity Scale)

Quantum chemical descriptors are values derived from the electronic structure of a molecule that can predict its reactivity. mdpi.comhakon-art.com These descriptors offer a way to rationalize chemical behavior without the need for full reaction path calculations. rsc.orgacs.org

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show an electrophilic region around the carbon of the bromomethyl group.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most likely sites for nucleophilic and electrophilic attack.

Global Reactivity Descriptors: These include chemical potential, hardness, and electrophilicity index, which provide a general measure of a molecule's reactivity. hakon-art.com

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorValueInterpretation
EHOMO-9.5 eVIndicates a relatively low ability to donate electrons.
ELUMO-1.2 eVIndicates a moderate ability to accept electrons.
Electrophilicity Index (ω)2.8 eVSuggests a strong electrophilic character.

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent. springernature.com The solvent can have a significant impact on reaction rates and mechanisms. numberanalytics.comnih.gov Molecular dynamics (MD) simulations model the explicit movement of atoms and molecules over time, providing a way to study these dynamic interactions. youtube.comvalencelabs.comwustl.edu

MD simulations can be used to:

Model Solvation: By surrounding the this compound molecule with explicit solvent molecules, MD can reveal how the solvent organizes around the solute and how this solvation shell affects its reactivity. easychair.org

Study Intermolecular Interactions: MD simulations can quantify non-covalent interactions, such as hydrogen bonds or van der Waals forces, between the solute and solvent or with other reactants. rsc.org

Explore Conformational Landscapes: The molecule can adopt various shapes (conformations). MD simulations can explore these different conformations and their relative energies in a solvent environment.

There are two main approaches to modeling solvent effects:

Explicit Solvent Models: Individual solvent molecules are included in the simulation, offering a high level of detail but at a greater computational cost. easychair.org

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant, which is computationally less expensive. numberanalytics.com

The choice of model depends on the specific question being addressed, balancing the need for accuracy with computational feasibility. springernature.com

Applications of 3 Bromomethyl 2,4,6 Trichloropyridine in Complex Molecule Synthesis

Role as a Key Intermediate in the Synthesis of Pharmaceutical Precursors

Pyridine-based structures are integral to numerous pharmaceutical compounds. The compound 2,4,6-trichloropyridine, a close structural relative, is recognized as a significant intermediate in organic synthesis, particularly in the production of medicinal intermediates. google.com Similarly, halogenated heterocyclic building blocks like 3-(bromomethyl)pyridine hydrobromide are employed in the preparation of more complex molecules. For instance, the related compound 5-methyl-3-(bromomethyl)pyridine serves as a key intermediate in the synthesis of the antihistamine rupatadine. researchgate.net

The reactivity of 3-(bromomethyl)-2,4,6-trichloropyridine is centered on its bromomethyl group. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward attachment of the trichloropyridine core to various molecular scaffolds, a crucial step in building the complex architectures required for modern pharmaceuticals. The trichlorinated pyridine (B92270) ring itself can be further modified, with the chlorine atoms being selectively replaced to introduce additional functional groups, thereby enabling the synthesis of a diverse range of pharmaceutical precursors.

Precursor MoietyKey ReactionPotential Application
3-(Aminomethyl)-2,4,6-trichloropyridineNucleophilic substitution with aminesBuilding block for ligands, enzyme inhibitors
3-(Alkoxymethyl)-2,4,6-trichloropyridineWilliamson ether synthesis with alcoholsIntroduction of flexible side chains
3-(Cyanomethyl)-2,4,6-trichloropyridineSubstitution with cyanide saltsPrecursor for carboxylic acids, amides, and amines

Utility in the Development of Agrochemical and Material Science Compounds

The pyridine ring is a common motif in agrochemicals due to its biological activity. nih.govresearchgate.net Specifically, chlorinated pyridines are precursors to various herbicides and pesticides. google.com For example, 3,5,6-trichloro-2-pyridinol is a known metabolite of the agrochemical chlorpyrifos. nih.govnih.gov The structural features of this compound make it a valuable precursor for creating new agrochemicals. The reactive bromomethyl handle can be used to link the toxophoric trichloropyridine ring to other moieties that can modulate the compound's solubility, stability, and target specificity.

In material science, highly functionalized aromatic compounds are used to construct polymers, dyes, and other advanced materials. The multiple reactive sites on this compound allow it to act as a monomer or cross-linking agent in polymerization reactions. The electron-deficient nature of the trichlorinated ring also suggests potential applications in organic electronics, where such properties are desirable for creating n-type semiconductor materials.

Derivatization to Form Advanced Pyridine-Based Ligands for Catalysis

Pyridine-based ligands are of paramount importance in catalysis, supporting transition metal ions in various chemical transformations. mdpi.com The versatility in their functional derivatization allows for the fine-tuning of the primary coordination spheres around a metal center. mdpi.com The this compound molecule is an ideal starting point for synthesizing custom ligands, as the bromomethyl group provides a convenient point of attachment for larger, more complex coordinating groups.

Pyridine and its derivatives are valuable in organocatalysis, acting as catalysts in a wide array of chemical transformations. dntb.gov.ua The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can act as a Lewis base, activating substrates in a catalytic cycle. The catalytic activity of pyridine derivatives can be enhanced by the introduction of substituents on the ring. dntb.gov.ua By reacting this compound with various nucleophiles, a library of substituted pyridine derivatives can be synthesized. The three chlorine atoms exert a strong electron-withdrawing effect, which reduces the basicity of the pyridine nitrogen but can be strategically exploited in certain catalytic applications where a less basic but sterically defined catalyst is required.

The design of ligands is crucial for modulating the reactivity and selectivity of transition metal catalysts. researchgate.netemory.edu Pyridine-containing ligands are widely used in transition metal catalysis, including reactions catalyzed by palladium, rhodium, and gold. nih.govnih.govuniurb.it In the context of gold catalysis, both Au(I) and Au(III) complexes are subjects of intense research. nih.govd-nb.info Pyridine-based ligands can stabilize gold species and influence their catalytic activity. rsc.orgresearchgate.net

The compound this compound can be transformed into a variety of mono- and polydentate ligands. For example, reaction with secondary amines or phosphines can yield ligands that coordinate to metal centers through the pyridine nitrogen and the newly introduced donor atom. The electronic properties of the resulting ligand, and thus the activity of the metal complex, can be tuned by the substituents on the pyridine ring. The electron-withdrawing chlorine atoms on the 2, 4, and 6 positions make the pyridine nitrogen a weaker donor, which can increase the Lewis acidity of the coordinated metal center, potentially enhancing its catalytic activity in reactions involving the activation of π-systems, a hallmark of gold(I) catalysis. nih.gov

Table of Potential Ligand Syntheses

Ligand Type Synthetic Precursor Potential Metal Coordination
P,N-Ligand A secondary phosphine Gold, Palladium, Rhodium
N,N-Ligand A primary or secondary amine Gold, Copper, Iron

Construction of Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov Pyridine-containing molecules are excellent building blocks for supramolecular assemblies due to their ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions.

Anion recognition is a fundamental area of supramolecular chemistry with applications in sensing, transport, and catalysis. nih.gov Receptors for anions often feature positively charged groups or hydrogen bond donors to interact with the target anion. researchgate.net Pyridinium salts, which are cationic derivatives of pyridine, are effective anion binding agents. researchgate.net

This compound can be readily converted into a pyridinium salt by reaction with a tertiary amine. The resulting quaternary ammonium center is positively charged and can interact with anions through electrostatic forces and hydrogen bonding (from C-H donors adjacent to the positive charge). figshare.com The trichlorinated ring can also participate in anion-π interactions, further stabilizing the host-guest complex. mdpi.com By attaching different groups to the bromomethyl position, a variety of pyridinium-based receptors can be synthesized, allowing for systematic studies into the factors that govern anion binding affinity and selectivity.

Integration into Polymeric Materials and Functional Dyes

The dual reactivity of this compound, stemming from the labile bromomethyl group and the chlorinated pyridine core, allows for its integration into a variety of complex molecules, including polymers and dyes.

The presence of the bromomethyl group on the 2,4,6-trichloropyridine scaffold provides a reactive handle for several polymerization and polymer modification strategies. This functional group can be utilized in "grafting to," "grafting from," and "grafting through" polymerization techniques to introduce the trichloropyridyl moiety into a polymer structure.

Post-Polymerization Modification: One of the primary anticipated applications is in the post-polymerization modification of polymers containing nucleophilic functional groups. For instance, polymers with pendant hydroxyl, amino, or thiol groups can react with the bromomethyl group of this compound via nucleophilic substitution to append the trichloropyridine unit onto the polymer backbone. This approach is a powerful tool for tailoring the properties of existing polymers. For example, the quaternization of poly(4-vinylpyridine) with alkyl halides is a well-established method to modify its properties, and a similar reaction with this compound could be envisaged.

Initiation of Polymerization: The bromomethyl group can also potentially serve as an initiator for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). While not a conventional initiator, its reactivity could be harnessed to grow polymer chains directly from the trichloropyridine core, leading to well-defined polymer architectures with a terminal functional group.

The incorporation of the trichloropyridine unit is expected to impart specific properties to the resulting polymeric materials, such as altered solubility, thermal stability, and modified electronic characteristics due to the electron-withdrawing nature of the chlorinated pyridine ring.

Table 1: Potential Polymer Architectures Incorporating this compound

Polymer ArchitectureSynthetic StrategyPotential Properties
Grafted Copolymer Post-polymerization modification of a nucleophilic polymer backbone.Enhanced thermal stability, altered solubility, potential for further functionalization at the chlorine sites.
Star Polymer Use as a core molecule for "grafting from" polymerization.High functional group density, unique rheological properties.
End-Functionalized Polymer Use as a terminating agent in certain living polymerizations.Introduction of a reactive handle for further conjugation or surface attachment.
Pyridinium-Containing Polyelectrolyte Quaternization of the pyridine nitrogen after incorporation into the polymer.Water solubility, potential for ion-exchange applications, antimicrobial properties.

In the realm of functional dyes, this compound can serve as a versatile scaffold for the construction of novel chromophores. The reactive sites on the molecule allow for the systematic attachment of electron-donating and electron-accepting groups, which are the fundamental components of many dye structures.

Synthesis of Styryl Dyes: The bromomethyl group can be converted to a phosphonium salt (e.g., via the Arbuzov reaction) to generate a Wittig reagent. This reagent can then be reacted with various aromatic or heteroaromatic aldehydes to form styryl dyes. The trichloropyridine core would act as a potent electron-withdrawing group, potentially leading to dyes with interesting photophysical properties, such as large Stokes shifts and solvatochromism. The synthesis of styryl dyes often involves the condensation of an active methylene compound with an aldehyde.

Modification of Dye Precursors: The compound can be used to functionalize dye precursors that contain nucleophilic groups. For example, an amino- or hydroxyl-substituted chromophore could be alkylated with this compound. This would attach the trichloropyridyl moiety, which could then be further modified by nucleophilic substitution of the chlorine atoms to fine-tune the dye's properties.

Disperse and Reactive Dyes: The trichloropyridine ring is analogous to the triazine ring found in some reactive dyes. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution by functional groups on textile fibers (e.g., hydroxyl groups of cellulose), potentially allowing the dye to form a covalent bond with the fabric. This would result in high wash fastness. While typically disperse dyes are used for polyester, the functional groups on this molecule could be tailored for such applications.

Table 2: Hypothetical Functional Dyes Derived from this compound

Dye ClassSynthetic ApproachKey Structural FeaturePotential Application
Styryl Dyes Wittig reaction of the corresponding phosphonium salt with an aromatic aldehyde.A vinylene bridge connecting the trichloropyridine to an electron-donating group.Fluorescent probes, non-linear optical materials.
Azo Dyes Modification of a pre-formed azo dye containing a nucleophilic site.An azo linkage with the trichloropyridine unit appended.Textile dyeing, printing inks.
Reactive Dyes Nucleophilic substitution of one or more chlorine atoms with a chromophore.Covalent bonding capability to substrates like cotton.Permanent coloration of textiles.
Cationic Dyes Quaternization of the pyridine nitrogen.A positively charged pyridinium core.Dyeing of acrylic fibers, fluorescent biological stains.

Future Directions and Emerging Research Avenues for Halogenated Pyridine Derivatives

Sustainable Synthetic Routes and Green Chemistry Approaches for Polysubstituted Pyridines

The chemical industry's growing emphasis on sustainability is fueling the development of environmentally benign methods for synthesizing polysubstituted pyridines. ijarsct.co.in Green chemistry principles are being integrated into synthetic strategies to minimize waste, reduce energy consumption, and utilize safer reagents. rasayanjournal.co.in

Key developments in this area include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and energy usage compared to conventional heating methods. organic-chemistry.orgnih.govtandfonline.com Microwave-assisted reactions often lead to higher yields and cleaner product profiles. organic-chemistry.orgbeilstein-journals.org For instance, the Bohlmann-Rahtz pyridine (B92270) synthesis, traditionally a two-step process, can be completed in a single, high-yielding step under microwave irradiation. organic-chemistry.org

Ultrasonic Synthesis: The use of ultrasound radiation is another eco-friendly method that can accelerate reaction rates and improve yields in the synthesis of pyridine derivatives. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. beilstein-journals.orgnih.govresearchgate.netacs.org This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. beilstein-journals.org The Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a continuous flow microwave reactor, allowing for a one-step process without the need to isolate intermediates. beilstein-journals.orgnih.govresearchgate.net

Novel Catalysts: The development of new catalytic systems is central to green pyridine synthesis. This includes the use of nanocatalysts, which offer high activity and can often be recycled and reused, reducing waste and cost. researchgate.net Biocatalysts, such as engineered enzymes, are also being explored for their high selectivity and ability to function under mild reaction conditions. ijarsct.co.in

Alternative Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key focus. rasayanjournal.co.inresearchgate.net Solvent-free reaction conditions are also being increasingly investigated. rasayanjournal.co.innih.gov

Green Chemistry ApproachKey AdvantagesExample Application in Pyridine Synthesis
Microwave-Assisted SynthesisReduced reaction times, lower energy consumption, often higher yields. ijarsct.co.inorganic-chemistry.orgOne-pot Bohlmann-Rahtz synthesis of tri- and tetrasubstituted pyridines. organic-chemistry.org
Flow ChemistryEnhanced safety, scalability, and process control. beilstein-journals.orgnih.govContinuous one-step synthesis of pyridines and dihydropyridines. beilstein-journals.orgnih.govresearchgate.net
NanocatalysisHigh catalytic activity, recyclability, and potential for use in aqueous media. researchgate.netSynthesis of 2-amino-3-cyanopyridine derivatives using copper nanoparticles on charcoal. researchgate.net
BiocatalysisHigh selectivity and mild reaction conditions. ijarsct.co.inEnzyme-catalyzed formation of pyridine from renewable precursors. ijarsct.co.in
Table 1: Emerging Green Chemistry Approaches for Pyridine Synthesis.

Development of Novel Catalytic Transformations for Bromomethylated Pyridines

The bromomethyl group is a versatile functional handle, and developing new catalytic methods to transform it is a significant area of research. These advancements allow for the efficient construction of more complex molecular architectures.

Current research is focused on:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are being adapted for bromomethylated pyridines to form new carbon-carbon and carbon-heteroatom bonds.

C-H Activation: Direct functionalization of C-H bonds is an atom-economical approach to introduce new substituents onto the pyridine ring. Research is ongoing to develop catalysts that can selectively activate specific C-H bonds in the presence of other reactive sites.

Photoredox Catalysis: Visible-light-induced photoredox catalysis offers a mild and efficient way to generate reactive intermediates from bromomethylated pyridines, enabling a range of novel transformations.

Chemo- and Regioselective Functionalization Strategies

Achieving high levels of chemo- and regioselectivity is a central challenge in the synthesis of polysubstituted pyridines. The development of methods to control the position of functionalization on the pyridine ring is crucial for creating specific isomers with desired properties.

Emerging strategies include:

Directing Groups: The use of directing groups can guide the functionalization to a specific position on the pyridine ring. Research is focused on developing new directing groups that are easily installed and removed.

Late-Stage Functionalization: This approach involves introducing functional groups at a late stage in the synthesis, which is particularly valuable for the structural diversification of complex molecules and drug candidates. nih.govcancer.govchemistryviews.orgacs.orgresearchgate.net Tandem C-H fluorination and nucleophilic aromatic substitution is one such strategy that allows for the installation of a variety of functional groups at the position alpha to the nitrogen atom. nih.govacs.org

Catalyst Control: The choice of catalyst and ligands can have a profound impact on the regioselectivity of a reaction. Researchers are designing new catalytic systems that can override the intrinsic reactivity of the pyridine ring to achieve functionalization at less favored positions. For example, a nickel catalyst with a specific ligand has been shown to achieve C3-H bond activation, overriding the typical electronic preference for C2 and C4 functionalization. nih.gov

Flow-Based Isomer-Selective Synthesis: Continuous flow reactors can be used to control reaction conditions with high precision, enabling the selective synthesis of specific pyridine isomers that may be difficult to obtain using traditional batch methods.

StrategyDescriptionExample
Late-Stage FunctionalizationIntroduction of functional groups at a late step in a synthetic sequence. nih.govcancer.govchemistryviews.orgacs.orgresearchgate.netC4-selective carboxylation of pyridines using CO2. chemistryviews.org
Catalyst-Controlled RegioselectivityUtilizing a catalyst to direct functionalization to a specific position, overriding the inherent reactivity of the substrate.Nickel-catalyzed C3-selective C-H alkenylation of pyridines. nih.gov
Photoredox-Catalyzed Site-Selective AcylationUsing light and a photocatalyst to generate acyl radicals that can be selectively added to the C2 or C4 position of pyridinium salts. acs.orgSwitchable C2 and C4 acylation of pyridinium salts by selecting the N-substituent. acs.org
Table 2: Modern Strategies for Selective Pyridine Functionalization.

Advanced Materials Science Applications of Pyridine Scaffolds

The unique electronic properties of the pyridine ring make it an attractive building block for a wide range of advanced materials.

Current and future applications include:

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing polymers and small molecules are being developed as electron-transporting materials, hole-transporting materials, and emitters in OLEDs. nih.govacs.orgdtic.milacs.orgresearchgate.netresearchgate.netaip.org The high electron affinity of pyridine-based polymers allows for the use of more stable metals as electron-injecting contacts. dtic.mil

Polymers: Pyridine-based polymers exhibit interesting electronic and optical properties, making them suitable for applications in electronics and photonics. researchgate.netdtic.milacs.org

Metal-Organic Frameworks (MOFs): Pyridine-containing ligands are used to construct MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. alfa-chemistry.comrsc.orgresearchgate.netnih.govacs.org

Sensors: The ability of the pyridine nitrogen to coordinate with metal ions is being exploited in the development of chemical sensors.

Computational Design and Prediction of Novel Pyridine Derivatives with Enhanced Reactivity

Computational chemistry is becoming an indispensable tool in the design and development of new pyridine derivatives with specific properties.

Computational approaches are being used to:

Predict Reactivity and Regioselectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the most likely sites of functionalization on a pyridine ring.

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts with improved activity and selectivity for pyridine functionalization.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are used to establish a mathematical relationship between the chemical structure of pyridine derivatives and their biological activity or material properties. chemrevlett.comchemrevlett.comnih.gov This allows for the in silico design of new compounds with enhanced performance. chemrevlett.comchemrevlett.com

Virtual Screening: Large libraries of virtual pyridine derivatives can be screened computationally to identify candidates with promising properties for specific applications, such as drug discovery or materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.